(5-Bromo-2-methoxyphenyl)(phenyl)methanone
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Overview
Description
(5-Bromo-2-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromo and a methoxy group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)(phenyl)methanone typically involves the bromination of 2-methoxybenzophenone. One common method includes the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under the catalysis of sulfuric acid.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed using sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine and iron powder.
Deacetylation: Sodium hydrogen carbonate solution.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
Substitution: Various substituted benzophenones.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)(phenyl)methanone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- (5-Bromothiophen-2-yl)(phenyl)methanone
Uniqueness
(5-Bromo-2-methoxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H11BrO2 |
---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
ADGOJIXMUSHYQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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